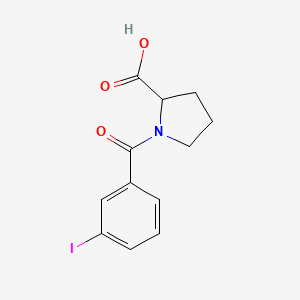
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide, also known as LY3023414, is a small molecule inhibitor that targets the PI3K/mTOR pathway. It has been studied extensively for its potential therapeutic applications in cancer treatment. In
Wirkmechanismus
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide inhibits the PI3K/mTOR pathway by binding to the ATP-binding site of the mTOR kinase. This blocks the downstream signaling of the pathway, which leads to decreased cell proliferation, increased apoptosis, and decreased angiogenesis.
Biochemical and Physiological Effects
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been shown to have significant effects on various biochemical and physiological processes. In preclinical studies, it has been shown to inhibit tumor growth and improve survival rates in various types of cancer. It has also been shown to have anti-inflammatory effects and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, there are also limitations to its use. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, its specificity for the PI3K/mTOR pathway may limit its effectiveness in tumors that do not rely on this pathway for growth.
Zukünftige Richtungen
There are several future directions for research on 5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to 5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide. Additionally, there is a need for further preclinical studies to determine the safety and efficacy of 5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide in various types of cancer. Finally, clinical trials will be necessary to determine whether 5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide is a safe and effective treatment for cancer in humans.
Wissenschaftliche Forschungsanwendungen
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the PI3K/mTOR pathway, which is frequently activated in cancer cells and plays a critical role in tumor growth and survival. 5-(3-hydroxyphenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been tested in preclinical models of various types of cancer, including breast cancer, glioblastoma, and colorectal cancer. It has shown promising results in inhibiting tumor growth and improving survival rates.
Eigenschaften
IUPAC Name |
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-15-8-4-7-14(11-15)17-12-16(20-23-17)18(22)19-10-9-13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULNYVHAUVZTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[({2-[(4-chlorophenyl)thio]phenyl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4737626.png)
![methyl 2-{[2-cyano-3-(2-quinoxalinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4737630.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4737632.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737637.png)

![3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4737646.png)
![3,5-bis(difluoromethyl)-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737652.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4737654.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4737662.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)


![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4737705.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide](/img/structure/B4737711.png)